molecular formula C23H16Cl2O3 B11166285 5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11166285
M. Wt: 411.3 g/mol
InChI Key: VFXVYIWOXDQNNV-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H16Cl2O3 It is known for its unique chemical structure, which includes a chromenone core substituted with a 2,6-dichlorobenzyl group, a methyl group, and a phenyl group

Preparation Methods

The synthesis of 5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via an etherification reaction, where the chromenone core is reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation and Phenylation:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the 2,6-dichlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

    Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    7-[(2,6-dichlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one: This compound has a similar structure but differs in the position of the methyl group, which may affect its chemical and biological properties.

    1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid: This compound contains an indole core instead of a chromenone core, which may result in different biological activities and applications.

    2-[(2,6-dichlorobenzyl)oxy]ethanol: This compound has a simpler structure with an ethanol backbone, which may limit its applications compared to the more complex chromenone derivative.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H16Cl2O3

Molecular Weight

411.3 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H16Cl2O3/c1-14-10-20(27-13-17-18(24)8-5-9-19(17)25)23-16(15-6-3-2-4-7-15)12-22(26)28-21(23)11-14/h2-12H,13H2,1H3

InChI Key

VFXVYIWOXDQNNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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